21-Carboxylic Acid Triamcinolone Acetonide has the molecular formula C24H29FO7 and a molecular weight of approximately 448.49 g/mol. It is characterized by a steroid structure with various functional groups that include a carboxylic acid moiety at the 21-position. This compound is often produced in the body following the administration of Triamcinolone Acetonide, which is a synthetic corticosteroid used to treat various inflammatory and autoimmune conditions .
The chemical reactivity of 21-Carboxylic Acid Triamcinolone Acetonide involves several potential pathways:
These reactions are critical for understanding its metabolism and pharmacokinetics.
21-Carboxylic Acid Triamcinolone Acetonide exhibits biological activities primarily associated with its parent compound, Triamcinolone Acetonide. These include:
The synthesis of 21-Carboxylic Acid Triamcinolone Acetonide typically involves:
21-Carboxylic Acid Triamcinolone Acetonide is primarily used in research settings to study corticosteroid metabolism and pharmacodynamics. Its applications include:
Research on interaction studies involving 21-Carboxylic Acid Triamcinolone Acetonide focuses on:
These studies are crucial for determining safe and effective dosing regimens in clinical settings.
Several compounds share structural similarities or biological activities with 21-Carboxylic Acid Triamcinolone Acetonide. Below are some notable examples:
Compound Name | Structure Similarity | Biological Activity |
---|---|---|
Triamcinolone Acetonide | Parent compound | Anti-inflammatory, immunosuppressive |
Betamethasone | Steroid structure | Anti-inflammatory |
Dexamethasone | Steroid structure | Potent anti-inflammatory |
Methylprednisolone | Steroid structure | Anti-inflammatory |
The uniqueness of 21-Carboxylic Acid Triamcinolone Acetonide lies in its specific role as a metabolite that reflects the body's processing of Triamcinolone Acetonide. Its distinct carboxylic acid group provides different pharmacological properties compared to its parent compound and other corticosteroids.
21-CATA (C₂₄H₂₉FO₇, molecular weight 448.5 g/mol) is structurally characterized by a carboxyl group at the C-21 position of triamcinolone acetonide’s pregnane skeleton. This modification arises from hepatic oxidation, rendering the metabolite more polar and facilitating renal excretion. As a major circulating metabolite, 21-CATA accounts for approximately 25% of triamcinolone acetonide’s urinary recovery in humans. Its detection in biological matrices is essential for monitoring drug exposure and compliance in clinical settings.
The identification of 21-CATA dates to early metabolic studies of triamcinolone acetonide in the 1970s. Initial animal studies in rats and monkeys revealed its formation alongside 6β-hydroxy metabolites, prompting investigations into interspecies metabolic differences. The 2000 human radiolabeled study by Johnson et al. established 21-CATA as a principal metabolite, detectable in plasma within 2 hours post-administration. Recent advances in analytical chromatography have enabled precise quantification of 21-CATA, reinforcing its utility in pharmaceutical impurity profiling.
Current research focuses on three domains: